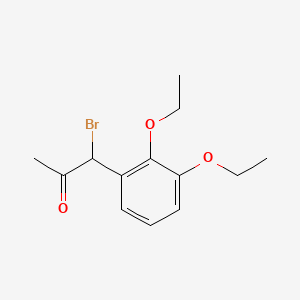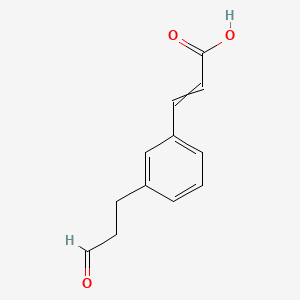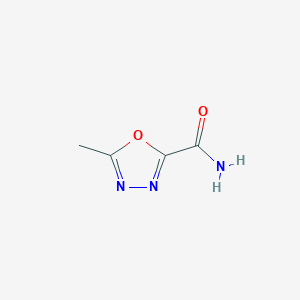
5-Methyl-1,3,4-oxadiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,3,4-oxadiazole-2-carboxamide is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxamide typically involves the reaction of methyl hydrazine with carbonyl compounds under acidic or basic conditions. One common method includes the cyclization of N-acylhydrazones in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature and reaction time to optimize the cyclization step and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-1,3,4-oxadiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Oxidation: Oxadiazole N-oxides.
Reduction: Saturated heterocycles.
Substitution: Various substituted oxadiazole derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-1,3,4-oxadiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of agrochemicals and as a precursor for high-energy materials.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis .
Comparación Con Compuestos Similares
1,2,4-Oxadiazole: Another regioisomer with similar applications but different electronic properties.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, offering different reactivity and biological activity.
1,2,5-Oxadiazole (Furazan): Known for its high-energy material applications.
Uniqueness: 5-Methyl-1,3,4-oxadiazole-2-carboxamide stands out due to its balanced electronic properties, making it versatile for various chemical modifications and applications. Its ability to form stable derivatives with diverse biological activities highlights its potential in drug discovery and material science .
Propiedades
Número CAS |
99367-45-0 |
|---|---|
Fórmula molecular |
C4H5N3O2 |
Peso molecular |
127.10 g/mol |
Nombre IUPAC |
5-methyl-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C4H5N3O2/c1-2-6-7-4(9-2)3(5)8/h1H3,(H2,5,8) |
Clave InChI |
PZBXSAFDGUFOKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(O1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


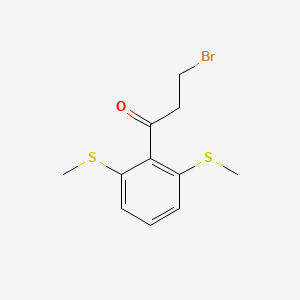


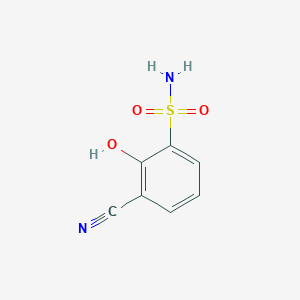

![tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14057590.png)

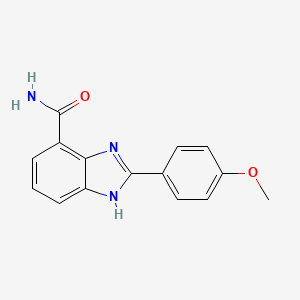
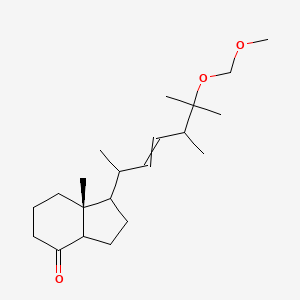
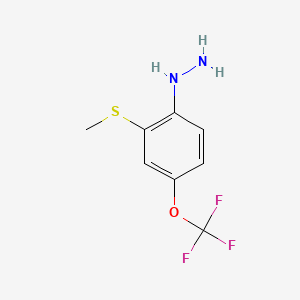
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B14057630.png)
